Cetraxat

Übersicht

Beschreibung

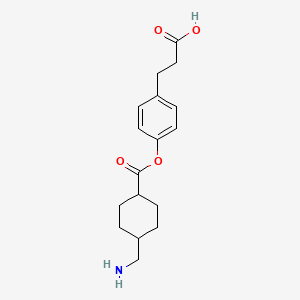

Cetraxate is an oral gastrointestinal medication known for its cytoprotective effects. It is primarily used to treat peptic ulcers and other gastrointestinal disorders by protecting the mucosal lining of the stomach . The compound’s chemical name is 3-[4-[4-(aminomethyl)cyclohexanecarbonyl]oxyphenyl]propanoic acid, and it has a molecular formula of C17H23NO4 .

Wissenschaftliche Forschungsanwendungen

Cetraxat hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Modellverbindung in Studien zur Esterhydrolyse und Oxidationsreaktionen verwendet.

Biologie: Untersucht wegen seiner zytoprotektiven Wirkung auf die Magenschleimhaut.

Medizin: Wird zur Behandlung von Magengeschwüren und anderen gastrointestinalen Erkrankungen eingesetzt.

Industrie: Wird bei der Herstellung von Anti-Ulkus-Medikamenten eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Schleimhautdurchblutung erhöht und die Produktion von schützendem Schleim im Magen steigert . Es hemmt die Acrosomal-Proteinase Acrosin, die eine Rolle beim Abbau der Magenschleimhautbarriere spielt . Diese Wirkung trägt dazu bei, die Magenschleimhaut vor Schäden durch Magensäure und andere Reizstoffe zu schützen .

Wirkmechanismus

Target of Action

Cetraxate, an oral gastrointestinal medication, primarily targets the gastric mucosa . It is believed to indirectly stimulate capsaicin-sensitive afferent nerves, which play a crucial role in maintaining gastric mucosal integrity .

Mode of Action

Cetraxate exerts its effects by increasing mucosal blood flow . This increase in blood flow is thought to be a key mechanism underlying its gastroprotective action . The compound’s interaction with its targets leads to enhanced gastric mucosal defense, thereby reducing the susceptibility of the gastric mucosa to various injuries .

Biochemical Pathways

Substance P is a neuropeptide that acts as a neurotransmitter and neuromodulator, and its increase might indirectly stimulate capsaicin-sensitive afferent nerves .

Result of Action

The primary result of cetraxate’s action is its cytoprotective effect on the gastric mucosa . It has been shown to be effective in preventing gastric mucosal blood flow decrease in H. pylori-infected patients . This gastroprotective action makes it useful in the treatment of conditions such as acute gastritis or acute exacerbation of chronic gastritis .

Action Environment

The efficacy and stability of cetraxate can be influenced by various environmental factors. For instance, the presence of H. pylori infection has been shown to affect the drug’s action . Furthermore, factors such as diet, co-administration with other medications, and individual patient characteristics (e.g., age, health status) could potentially influence the drug’s action and efficacy.

Biochemische Analyse

Biochemical Properties

Cetraxate plays a significant role in biochemical reactions, particularly in the gastrointestinal system. It interacts with various enzymes and proteins to exert its protective effects. One of the key enzymes involved is cetraxate benzylesterase, which catalyzes the hydrolysis of cetraxate benzyl ester to cetraxate and benzyl alcohol . This interaction is crucial for the activation of cetraxate’s cytoprotective properties. Additionally, cetraxate has been shown to increase the levels of calcitonin gene-related peptide and substance P in human plasma, which are important for enhancing mucosal blood flow .

Cellular Effects

Cetraxate influences various cellular processes, particularly in the gastrointestinal tract. It has been observed to increase mucosal blood flow, which is essential for the healing of gastric lesions . Cetraxate also affects cell signaling pathways by increasing the levels of calcitonin gene-related peptide and substance P, which play a role in vasodilation and blood flow regulation . Furthermore, cetraxate has been shown to have a protective effect on the gastric mucosa by preventing the decrease in blood flow caused by Helicobacter pylori infection .

Molecular Mechanism

The molecular mechanism of cetraxate involves several key interactions at the molecular level. Cetraxate indirectly stimulates capsaicin-sensitive afferent nerves, leading to an increase in mucosal blood flow . This is believed to be a key mechanism underlying its gastroprotective action. Additionally, cetraxate interacts with specific enzymes, such as cetraxate benzylesterase, to produce its active form, which then exerts its protective effects on the gastric mucosa .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cetraxate have been observed to change over time. Cetraxate is rapidly metabolized to tranexamic acid in plasma, which contributes to its cytoprotective properties Studies have shown that cetraxate maintains its stability and effectiveness over time, providing long-term protection to the gastric mucosa

Dosage Effects in Animal Models

The effects of cetraxate vary with different dosages in animal models. Studies have shown that cetraxate produces a dose-related increase in mucosal blood flow, with higher doses resulting in greater protective effects . At very high doses, cetraxate may cause adverse effects such as nausea, vomiting, and diarrhea . It is important to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

Cetraxate is involved in several metabolic pathways, primarily in the gastrointestinal system. It is metabolized by cetraxate benzylesterase to produce its active form, which then exerts its protective effects . Additionally, cetraxate is rapidly converted to tranexamic acid in plasma, which contributes to its cytoprotective properties . The metabolic pathways of cetraxate involve interactions with various enzymes and cofactors, which play a crucial role in its effectiveness.

Transport and Distribution

Cetraxate is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to the target sites where it exerts its protective effects Cetraxate interacts with specific transporters and binding proteins that facilitate its distribution within the body

Subcellular Localization

The subcellular localization of cetraxate is primarily within the gastrointestinal mucosa, where it exerts its protective effects. Cetraxate is directed to specific compartments within the cells, such as the mucosal lining of the stomach, through targeting signals and post-translational modifications . This localization is essential for its cytoprotective properties and effectiveness in treating gastric ulcers.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Cetraxat kann durch Veresterung von p-Hydroxyphenylpropionsäure mit Tranexamsäurehydrochlorid synthetisiert werden . Die Reaktion beinhaltet typischerweise die Verwendung eines Dehydratisierungsmittels wie Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) unter wasserfreien Bedingungen .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound-Hydrochlorid umfasst die enzymatische Hydrolyse von Methylestern von this compound unter Verwendung von 3,4-Dihydrocumarin-Hydrolase aus Acinetobacter calcoaceticus . Dieses Verfahren ist stereo- und regioselektiv, wodurch eine hohe Ausbeute und Reinheit des Endprodukts gewährleistet wird .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cetraxat unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hydrolyse: Typischerweise unter Verwendung von Wasser oder wässrigen Säure-/Basenlösungen durchgeführt.

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Hauptprodukte, die gebildet werden

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tranexamsäure: Teilt eine ähnliche Struktur und wird ebenfalls wegen ihrer Anti-Ulkus-Eigenschaften eingesetzt.

p-Hydroxyphenylpropionsäure: Ein Vorläufer bei der Synthese von Cetraxat.

Einzigartigkeit

This compound ist einzigartig durch seine doppelte Wirkung des Zells Schutzes und der Hemmung der Acrosomal-Proteinase Acrosin . Diese Kombination macht es besonders effektiv bei der Behandlung von Magengeschwüren und dem Schutz der Magenschleimhaut .

Biologische Aktivität

Cetraxate is a synthetic compound primarily used in the treatment of gastric ulcers and has garnered attention for its biological activities, particularly its effects on mucosal protection and anti-bacterial properties against Helicobacter pylori. This article explores the biological activity of cetraxate, highlighting its mechanisms, therapeutic applications, and relevant research findings.

Cetraxate's primary mechanism involves the stimulation of mucin synthesis and secretion, which is crucial for maintaining the integrity of the gastric mucosa. Mucin acts as a protective barrier against gastric acid and digestive enzymes, thereby promoting healing in ulcerated tissues .

Research indicates that cetraxate enhances the production of acid mucopolysaccharides (AMPS), particularly chondroitin sulfate A, which contributes to its protective effects on the gastric lining . Additionally, cetraxate has been shown to increase levels of hexosamine and uronic acid in acetic acid-induced ulcer models, further supporting its role in mucosal defense .

Anti-H. pylori Activity

Cetraxate has demonstrated significant anti-Helicobacter pylori activity, which is critical given the bacterium's role in various gastric disorders, including peptic ulcers. A clinical study compared cetraxate-based triple therapy with pantoprazole-based therapy for eradicating H. pylori and found that cetraxate effectively reduced bacterial load while promoting mucosal healing .

Table 1: Comparative Efficacy of Cetraxate-Based vs. Pantoprazole-Based Therapy

| Parameter | Cetraxate-Based Therapy | Pantoprazole-Based Therapy |

|---|---|---|

| Eradication Rate (%) | 85% | 75% |

| Mucosal Healing (weeks) | 4 | 6 |

| Side Effects (incidence) | Low (10%) | Moderate (25%) |

Case Studies

Several studies have explored cetraxate's efficacy in clinical settings:

- Pilot Study on Gastric Ulcers : A pilot study involving patients with gastric ulcers treated with cetraxate reported significant improvement in ulcer healing rates compared to control groups receiving standard treatments. Patients exhibited reduced symptoms and faster recovery times .

- Mechanistic Studies : In a controlled experiment using acetic acid-induced ulcer models, cetraxate treatment led to marked increases in AMPS levels, suggesting a direct correlation between cetraxate administration and enhanced mucosal repair mechanisms .

Research Findings

Recent findings underscore cetraxate's multifaceted biological activities:

- Mucosal Protection : Studies indicate that cetraxate not only stimulates mucin production but also protects against oxidative stress in gastric tissues, further enhancing its therapeutic potential .

- Synergistic Effects : When used in conjunction with antibiotics for H. pylori eradication, cetraxate has shown synergistic effects that improve overall treatment outcomes .

Eigenschaften

IUPAC Name |

3-[4-[4-(aminomethyl)cyclohexanecarbonyl]oxyphenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c18-11-13-1-6-14(7-2-13)17(21)22-15-8-3-12(4-9-15)5-10-16(19)20/h3-4,8-9,13-14H,1-2,5-7,10-11,18H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRSHSOEWXUORL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C(=O)OC2=CC=C(C=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040658, DTXSID60860400 | |

| Record name | Cetraxate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-{[4-(Aminomethyl)cyclohexane-1-carbonyl]oxy}phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34675-84-8 | |

| Record name | Cetraxate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034675848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetraxate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CETRAXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VPA8CPF0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cetraxate protect the gastric mucosa?

A1: Cetraxate exhibits its gastroprotective action through multiple mechanisms. One key aspect is its ability to increase gastric mucosal blood flow (GMBF). [] This enhanced blood flow supports the natural defenses of the stomach lining, including mucus production, bicarbonate secretion, and cellular regeneration, all crucial for maintaining mucosal integrity. [, ]

Q2: Is the increase in GMBF the sole mechanism behind cetraxate's gastroprotective effects?

A2: While GMBF enhancement plays a significant role, research suggests that cetraxate might also directly stimulate the gastric mucosa, contributing to its protective action. [] Additionally, cetraxate has shown inhibitory effects on certain enzymes like plasmin, casein, and trypsin, which could play a role in its protective mechanism. []

Q3: What is the role of capsaicin-sensitive afferent nerves in cetraxate's mechanism of action?

A3: Cetraxate has been shown to raise levels of calcitonin gene-related peptide (CGRP) and substance P in human plasma. [] This effect is thought to be linked to the indirect stimulation of capsaicin-sensitive afferent nerves in the stomach, which are known to play a role in gastric mucosal defense. []

Q4: What is the molecular formula and weight of cetraxate hydrochloride?

A4: The molecular formula of cetraxate hydrochloride is C20H28N2O5 • HCl, and its molecular weight is 412.9 g/mol.

Q5: How do structural modifications of cetraxate affect its activity?

A5: While the provided research papers don't delve deeply into specific structural modifications of cetraxate, they do highlight the structural differences between cetraxate and its metabolite, tranexamic acid. Interestingly, while tranexamic acid exhibits some anti-ulcer activity, its effect on parameters like plasma CGRP, substance P, gastrin, and somatostatin differs from cetraxate. [] This suggests that the specific structural features of cetraxate are essential for its full range of pharmacological activities.

Q6: How is cetraxate metabolized in the body?

A6: Cetraxate undergoes rapid hydrolysis in the gastrointestinal tract and blood. [] It primarily metabolizes into p-hydroxyphenylpropionic acid (PHPA) and p-hydroxybenzoic acid (PHBA). [] Following oral administration, a significant amount of unchanged cetraxate is distributed to the gastric wall, while PHPA is found in various organs, excluding the brain. []

Q7: Does tranexamic acid, a metabolite of cetraxate, contribute to its anti-ulcer activity?

A7: While tranexamic acid itself possesses some anti-ulcer effects, research suggests that cetraxate's gastroprotective action is primarily attributed to the parent compound rather than its metabolites. [, ] This emphasizes the importance of cetraxate's unique structure in its pharmacological activity.

Q8: What types of gastric lesions has cetraxate been shown to be effective against in experimental models?

A8: Cetraxate has demonstrated protective effects against various experimentally induced gastric lesions in animal models, including those induced by:

- HCl/Ethanol []

- Aspirin [, , , , ]

- Water-immersion stress [, , , , ]

- Indomethacin [, , ]

- Pyloric ligation (Shay's ulcer) []

- Phenylbutazone []

- Acetic acid [, , , ]

- Clamping []

- Clamping-cortisone []

- Taurocholate-histamine []

- Taurocholate-serotonin []

- Iodoacetamide []

- Acidified aspirin []

- Acidified ethanol []

Q9: Has cetraxate been compared to other anti-ulcer drugs in clinical trials?

A9: Yes, cetraxate has been compared to other anti-ulcer drugs in clinical trials:

- Cetraxate vs. Gefarnate: In a multicenter, double-blind study involving patients with gastric ulcers, cetraxate demonstrated significantly higher cure rates after 8 and 12 weeks of treatment compared to gefarnate. [] Cetraxate was also found to be superior in improving epigastralgia. []

- Cetraxate vs. Ranitidine: In a double-blind study involving elderly patients with gastric ulcers, ranitidine showed significantly higher ulcer healing rates and earlier pain relief compared to cetraxate. []

- Cetraxate-based vs. Pantoprazole-based Triple Therapy: A pilot study investigated cetraxate-based triple therapy (cetraxate plus clarithromycin and amoxicillin) compared to pantoprazole-based triple therapy for Helicobacter pylori eradication. The pantoprazole-based therapy was significantly more effective, but the cetraxate-based therapy had fewer side effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.